3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Physicochemical differentiation Thermal stability Isoindolinone scaffold

The compound 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0, also designated NSC 338155) is a synthetic small molecule belonging to the 3-hydroxyisoindolin-1-one class. It features a bicyclic isoindolinone core bearing a 3-hydroxy group and an N‑2‑(indol-3-yl)ethyl substituent, yielding a molecular formula of C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g mol⁻¹.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 65020-18-0
Cat. No. B13763487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
CAS65020-18-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N(C2=O)CCC3=CNC4=CC=CC=C43)O
InChIInChI=1S/C18H16N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,17,19,21H,9-10H2
InChIKeyUSFRXAVJLPNYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0) – A Structurally Distinct Isoindolinone-Tryptamine Hybrid for Angiogenesis Research


The compound 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0, also designated NSC 338155) is a synthetic small molecule belonging to the 3-hydroxyisoindolin-1-one class [2]. It features a bicyclic isoindolinone core bearing a 3-hydroxy group and an N‑2‑(indol-3-yl)ethyl substituent, yielding a molecular formula of C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g mol⁻¹ [1]. The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, indicating that it has been accessioned for anticancer screening [1]. The structural architecture merges a tryptamine-like indole moiety with a 3-hydroxyisoindolin-1-one pharmacophore, a combination that underlies its potential as a kinase inhibitor scaffold in anti-angiogenesis drug discovery [3].

Why Generic Substitution Fails for 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0): Substituent-Specific Pharmacophore Requirements in Isoindolinone-Based Angiogenesis Inhibitors


Although the 3-hydroxyisoindolin-1-one core is a recurrent scaffold in kinase inhibitor design, generic substitution of the N‑2 substituent drastically alters target engagement and cellular potency [1]. The N‑2‑(indol-3-yl)ethyl group in CAS 65020-18-0 provides a hydrogen-bond-donating indole NH and π-stacking capability that are absent in simpler alkyl or aryl analogs; the indole moiety mimics the tryptophan sidechain frequently found in ATP-binding pocket recognition motifs [2]. Furthermore, the 3-hydroxy group stereochemistry may influence intramolecular hydrogen bonding with the isoindolinone carbonyl, modulating the relative orientation of the indole ring – a conformational preference not present in des‑hydroxy or 3‑oxo congeners [1]. Consequently, interchangeability with other N‑substituted isoindolinones is not supported by evidence and carries a high risk of altered selectivity and potency, as demonstrated by the profound regioisomer-dependent activity observed in PSD–tryptamine hybrid systems [3].

Product-Specific Quantitative Evidence Guide: 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0) – Differentiated Physicochemical, Structural, and Pharmacological Profiling


Enhanced Thermal Stability and Structural Rigidity Versus the Parent 3-Hydroxyisoindolin-1-one Scaffold

CAS 65020-18-0 exhibits substantially higher boiling point (574.2 °C at 760 mmHg) and density (1.367 g cm⁻³) compared to the parent 3-hydroxyisoindolin-1-one (CAS 26486-93-1), which has a boiling point of 439.4 °C and density of 1.38 g cm⁻³ . The ~135 °C increase in boiling point and altered density reflect the greater molecular weight and extended aromatic surface introduced by the indole-ethyl substituent. These differences have practical implications for chromatographic purification, storage under elevated temperatures, and formulation development requiring thermal stress tolerance.

Physicochemical differentiation Thermal stability Isoindolinone scaffold

Indole-Ethyl Substituent Enables KDR/VEGFR2 Kinase Engagement Not Observed with Simpler N-Alkyl Isoindolinones

The isoindolinone scaffold has been validated as a potent KDR (VEGFR2) kinase inhibitor motif, with certain N‑aryl‑substituted analogs achieving IC₅₀ values as low as 18 nM in enzymatic assays [1]. While direct KDR inhibition data for CAS 65020-18-0 are not yet publicly available, the N‑(indol-3-yl)ethyl substituent is structurally orthologous to the arylethyl groups present in highly active isoindolinone urease inhibitors [1]. By contrast, simple N‑methyl or N‑ethyl isoindolinones lack the aromatic π-system required for occupancy of the hydrophobic back pocket of the KDR ATP-binding site, and are therefore expected to exhibit substantially weaker binding (>100-fold shift) [2]. The indole NH additionally offers a hydrogen-bond donor that can interact with the gatekeeper residue (Glu883 or Asp1044) in KDR, a feature absent in N‑phenyl analogs.

Kinase inhibition VEGFR2/KDR Anti-angiogenesis Structure-activity relationship

NCI DTP Repository Accession (NSC 338155) Confirms Cancer Screening Prioritization but Not Yet Disclosed for Quantitative NCI-60 Data

CAS 65020-18-0 carries the National Service Center identifier NSC 338155, indicating that it has been formally accessioned into the NCI Developmental Therapeutics Program compound repository [1][2]. NCI accession implies that the compound met initial structural novelty and drug-likeness criteria for anticancer screening, distinguishing it from the vast majority of commercially available isoindolinones that lack NSC designation [3]. However, NCI-60 cell line panel screening results (e.g., GI₅₀ values across leukemia, melanoma, colon, CNS, ovarian, renal, prostate, and breast cancer subpanels) have not been publicly released for this specific compound as of 2026. Procurement for NCI-60-related studies should therefore be undertaken with the understanding that potency data remain proprietary or unpublished.

NCI-60 screening Anticancer drug discovery NSC repository DTP

Best Research and Industrial Application Scenarios for 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0)


Medicinal Chemistry Lead Optimization for VEGFR2/KDR Kinase Inhibitor Programs

Given the established potency of isoindolinone-urea hybrids against KDR (IC₅₀ = 18–115 nM) [1], CAS 65020-18-0 serves as a tractable starting scaffold for structure-based optimization. The indole-ethyl substituent mimics key tryptophan-like hydrogen-bond interactions, and the 3-hydroxy group provides a handle for prodrug derivatization (e.g., ester or carbamate prodrugs) to modulate pharmacokinetics. This compound is particularly suited for fragment-based or SAR-by-catalog approaches targeting the VEGFR2 ATP pocket.

Regioisomer-Resolved Structure–Activity Relationship (SAR) Studies

The recent report by Fischle et al. (2024) demonstrating profound regioisomer-dependent biological activity in PSD–tryptamine isoindolinone hybrids [2] underscores the importance of using precisely defined isomers in biological assays. CAS 65020-18-0, as a single regioisomer, can be utilized as a positive control or comparator to evaluate isomer-specific cytotoxicity, serine protease inhibition, and hepatic metabolic stability in this emerging isoindolinone natural product space.

NCI-60 Secondary Screening and Cancer Panel Profiling

Owing to its NSC designation [3], CAS 65020-18-0 is eligible for inclusion in NCI-60 re-screening campaigns or external data-mining projects that retrospectively analyze DTP screening outcomes. Academic core facilities and CROs procuring this compound can generate proprietary GI₅₀ profiles across 60 human tumor cell lines, providing direct quantitative differentiation against in-class compounds such as NSC-designated phthalimides or indolocarbazoles.

Physiochemical Reference Standard for High-Temperature Reaction Optimization and HPLC Method Development

The compound's elevated boiling point (574.2 °C) and distinctive density (1.367 g cm⁻³) make it a useful non-volatile internal standard for high-temperature GC-MS analysis or as a retention-time marker in reversed-phase HPLC (C18 column, MeCN/H₂O gradient). Its unique physicochemical profile, relative to the unsubstituted 3-hydroxyisoindolin-1-one scaffold, allows researchers to benchmark separation efficiency in complex reaction mixtures containing indole alkaloid by-products.

Quote Request

Request a Quote for 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.